

# Application of Nickel-Curcumin Complexes in Photodynamic Therapy: Application Notes and Protocols

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## Compound of Interest

Compound Name: NiCur

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## Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Curcumin, a natural polyphenol, has garnered significant interest as a potential photosensitizer due to its favorable photophysical properties. However, its clinical application is often limited by poor bioavailability and rapid degradation. To overcome these limitations, complexation with metal ions has emerged as a promising strategy. Nickel-Curcumin complexes, in particular, have demonstrated significant potential as photodynamic agents, exhibiting enhanced stability and potent photo-induced cytotoxicity in cancer cells.

These application notes provide a comprehensive overview of the use of Nickel-Curcumin complexes in photodynamic therapy, detailing their synthesis, mechanism of action, and protocols for in vitro evaluation.

## Data Presentation

The photocytotoxicity of Nickel(II)-Curcumin complexes has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration

(IC50) values, providing a clear comparison of their efficacy under dark and light-exposed conditions.

Table 1: Photocytotoxicity (IC50) of Nickel(II)-Curcumin Complexes in HeLa (Human Cervical Carcinoma) Cells

Complex	Ligand (L)	Dark IC50 (μM)	Light IC50 (μM)
--INVALID-LINK--	1,10-phenanthroline	> 50	8.5 ± 0.7
--INVALID-LINK--	dipyrido[3,2-d:2',3'-f]quinoxaline	> 50	6.2 ± 0.5
--INVALID-LINK--	dipyrido[3,2-a:2',3'-c]phenazine	> 50	4.8 ± 0.4

Table 2: Photocytotoxicity (IC50) of Nickel(II)-Curcumin Complexes in A549 (Human Lung Carcinoma) Cells

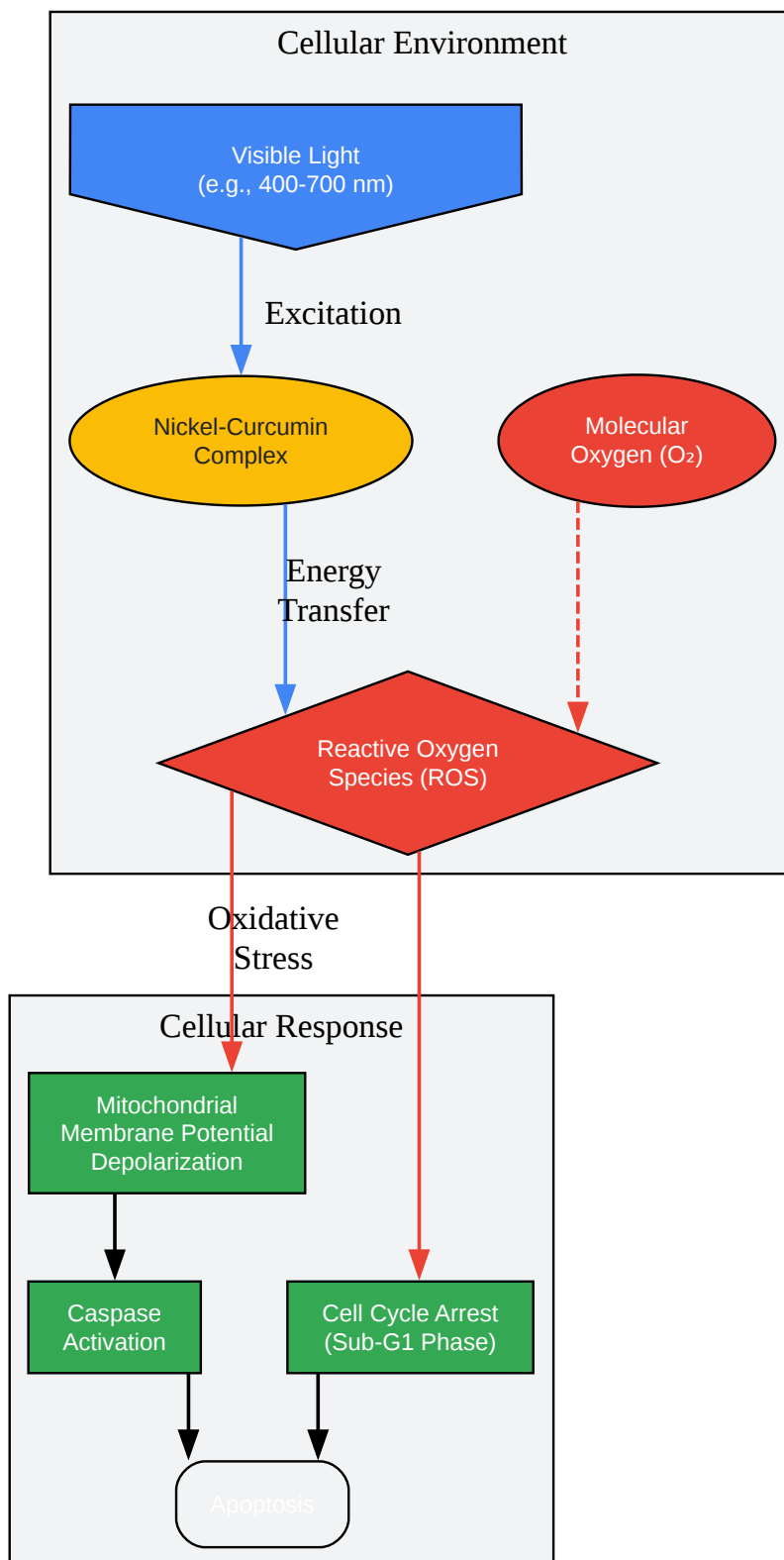
Complex	Ligand (L)	Dark IC50 (μM)	Light IC50 (μM)
--INVALID-LINK--	1,10-phenanthroline	> 50	10.2 ± 0.9
--INVALID-LINK--	dipyrido[3,2-d:2',3'-f]quinoxaline	> 50	8.1 ± 0.6
--INVALID-LINK--	dipyrido[3,2-a:2',3'-c]phenazine	> 50	6.5 ± 0.5

Data presented in the tables are based on findings from Goswami et al., 2020.[\[1\]](#)[\[2\]](#)

## Mechanism of Action

The photodynamic activity of Nickel-Curcumin complexes is initiated by the absorption of light, which excites the curcumin ligand to a higher energy state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen. The accumulation of intracellular ROS induces oxidative stress, leading to a cascade of cellular events that culminate in apoptotic cell death. Key events in this signaling pathway include the

loss of mitochondrial membrane potential, activation of caspase cascades, and ultimately, cell cycle arrest and apoptosis.[1][2]



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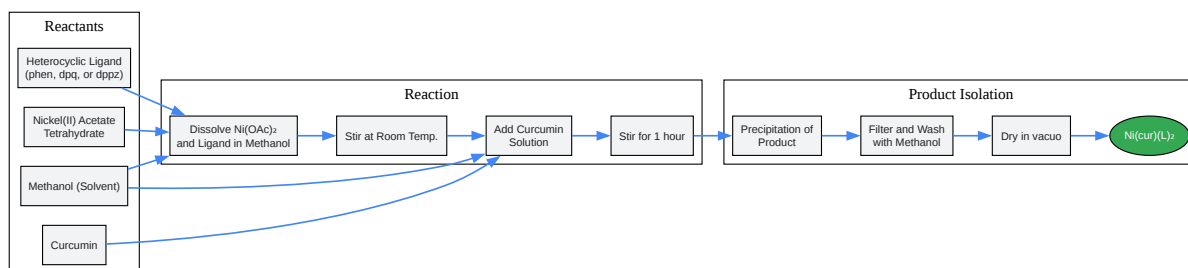
Caption: Signaling pathway of Nickel-Curcumin mediated photodynamic therapy.

## Experimental Protocols

The following are detailed protocols for the synthesis of Nickel-Curcumin complexes and their in vitro evaluation.

### Synthesis of Nickel(II)-Curcumin Complexes

This protocol describes a general method for the synthesis of --INVALID-LINK--, where L can be 1,10-phenanthroline (phen), dipyrido[3,2-d:2',3'-f]quinoxaline (dpq), or dipyrido[3,2-a:2',3'-c]phenazine (dppz).



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Caption: General workflow for the synthesis of Nickel-Curcumin complexes.

Materials:

- Nickel(II) acetate tetrahydrate (Ni(OAc)<sub>2</sub>·4H<sub>2</sub>O)

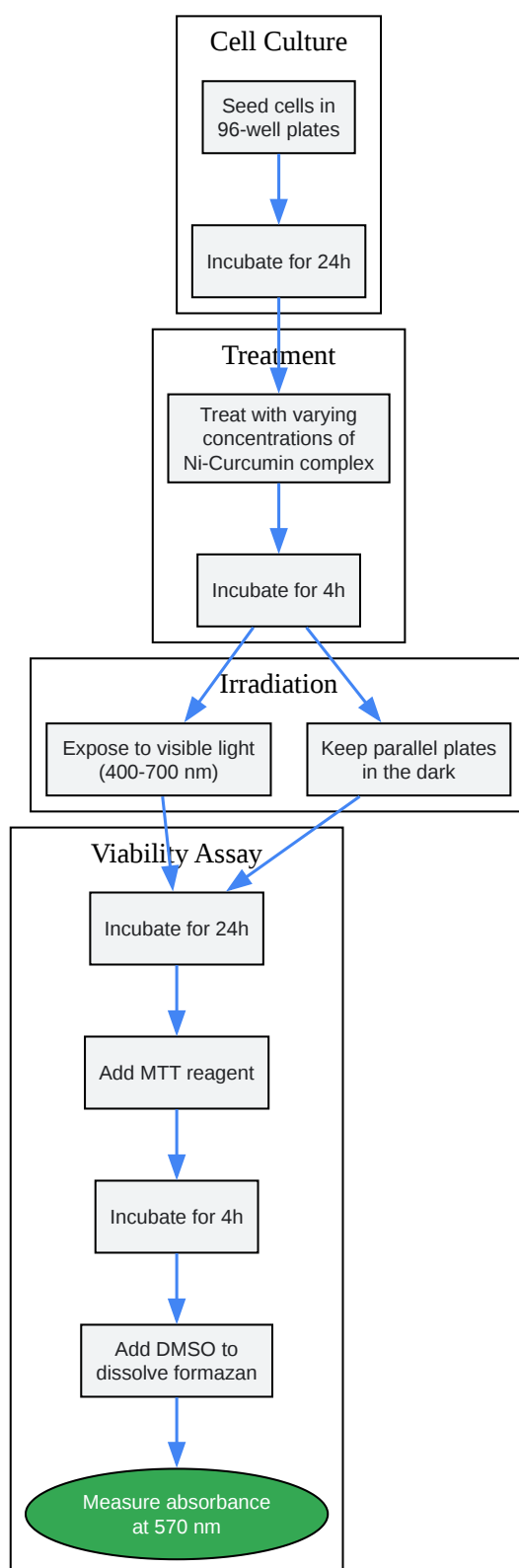
- Curcumin
- 1,10-phenanthroline (phen), dipyrido[3,2-d:2',3'-f]quinoxaline (dpq), or dipyrido[3,2-a:2',3'-c]phenazine (dppz)
- Methanol

#### Procedure:

- Dissolve Nickel(II) acetate tetrahydrate (1 mmol) in methanol (20 mL).
- To this solution, add the respective heterocyclic ligand (2 mmol) in methanol (10 mL).
- Stir the resulting mixture at room temperature for 30 minutes.
- In a separate flask, dissolve curcumin (1 mmol) in methanol (15 mL).
- Add the curcumin solution dropwise to the nickel-ligand mixture.
- Continue stirring the reaction mixture for 1 hour at room temperature.
- The resulting colored precipitate is collected by filtration.
- Wash the precipitate with cold methanol and then diethyl ether.
- Dry the final product in a vacuum desiccator.

## In Vitro Photocytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the IC<sub>50</sub> values of Nickel-Curcumin complexes in cancer cells.



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Caption: Workflow for the in vitro photocytotoxicity (MTT) assay.

#### Materials:

- HeLa or A549 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 96-well microplates
- Nickel-Curcumin complexes
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Light source (e.g., Luzchem photoreactor with visible light lamps, 400-700 nm)

#### Procedure:

- Seed HeLa or A549 cells in 96-well plates at a density of  $5 \times 10^3$  cells per well and incubate for 24 hours.
- Prepare stock solutions of the Nickel-Curcumin complexes in DMSO and dilute to desired concentrations in culture medium.
- Remove the old medium from the wells and add 100  $\mu$ L of fresh medium containing varying concentrations of the complexes.
- Incubate the plates for 4 hours.
- For the light-treated group, expose the plates to visible light (400-700 nm) for a defined period (e.g., 1 hour). Keep a parallel set of plates in the dark as a control.
- After irradiation, incubate all plates for a further 24 hours.

- Remove the medium and add 100  $\mu$ L of fresh medium and 20  $\mu$ L of MTT solution to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

## Intracellular ROS Detection (DCFH-DA Assay)

This protocol describes the detection of intracellular ROS generation using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Materials:

- HeLa or A549 cells
- 6-well plates
- Nickel-Curcumin complexes
- DCFH-DA solution (10  $\mu$ M in serum-free medium)
- PBS
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the Nickel-Curcumin complex at a specific concentration (e.g., the IC50 value) for 4 hours.



- Wash the cells twice with PBS.
- Add 1 mL of DCFH-DA solution to each well and incubate for 30 minutes in the dark at 37°C.
- Wash the cells twice with PBS.
- Expose the cells to visible light for 15-30 minutes. Keep a set of treated cells in the dark as a control.
- Harvest the cells by trypsinization and resuspend in PBS.
- Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

- HeLa or A549 cells
- 6-well plates
- Nickel-Curcumin complexes
- PBS
- 70% cold ethanol
- RNase A (100 µg/mL)
- Propidium Iodide (50 µg/mL)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the Nickel-Curcumin complex at its IC50 concentration, followed by light exposure as in the photocytotoxicity assay.
- Incubate for 24 hours.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
- Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
- Add 10 µL of Propidium Iodide solution and incubate for 15 minutes in the dark at room temperature.
- Analyze the cell cycle distribution by flow cytometry. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.

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## References

- 1. Ni(II) curcumin complexes for cellular imaging and photo-triggered in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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